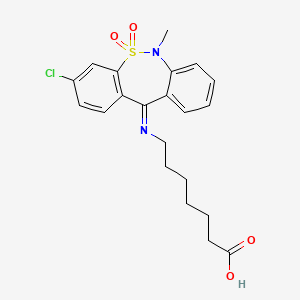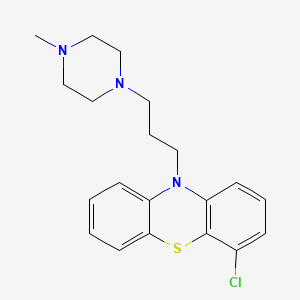
Tianeptine Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tianeptine Impurity D is a specific variant of the compound Tianeptine . Tianeptine is a synthetic drug primarily used as an antidepressant in parts of Europe, Asia, and South America . The impurity D variant of this compound is used for research and development purposes .
Synthesis Analysis
Tianeptine is a synthetic tricyclic compound originally patented by Malen et al. at the French Society of Medical Research in 1973 . The patent for the synthesis of tianeptine was issued to Biophore India Pharmaceuticals in 2010 . The synthesis process of Tianeptine Impurity D is not explicitly mentioned in the sources, but it’s likely to involve complex chemical reactions .Molecular Structure Analysis
The molecular structure of Tianeptine involves a tricyclic compound . The specific molecular structure of Tianeptine Impurity D is not explicitly mentioned in the sources, but it’s likely to be a variant of the main Tianeptine structure .Scientific Research Applications
Pharmacological Research
Tianeptine Impurity D is used in pharmacological research to understand the drug’s mechanism of action and its metabolites. It serves as a reference standard in laboratory tests to ensure the identity, purity, and quality of pharmaceutical products .
Neuroscientific Studies
This compound is of interest in neuroscience due to its atypical tricyclic antidepressant properties. Studies focus on its potential benefits in addressing anxiety and irritable bowel disease, as well as its direct serotonin system neuromodulation ability .
Addiction and Abuse Potential Analysis
Tianeptine Impurity D is also studied for its opioid agonist effects and the potential for abuse. Research in this area aims to highlight the dangers of misuse, which can lead to dependence, tolerance, and overdose .
Behavioral Science
In behavioral science, Tianeptine Impurity D is used to observe its effects on animal behavior, such as the number of jumps in mice within a set time frame, to infer its impact on mood and activity levels .
Clinical Trials for Depression
The compound is involved in clinical trials for the treatment of major depressive disorder outside the US. Its efficacy and safety profile are assessed in comparison to other antidepressants .
Regulatory Science
Given the misuse of Tianeptine and its impurities, regulatory science research focuses on creating guidelines and policies to control the distribution and sale of such compounds .
Material Science
In material science, Tianeptine Impurity D can be used to study the properties of pharmaceutical compounds, such as their refractive index, boiling point, melting point, and density .
Pharmaceutical Development
This impurity plays a role in the development of new pharmaceutical formulations. It helps in understanding the stability and degradation pathways of Tianeptine, leading to the creation of more stable and effective drug products .
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Tianeptine, are the μ-opioid receptors (MORs) and δ-opioid receptors (DORs) . It also potentiates D2 and D3 dopamine receptors . These receptors play a crucial role in mood regulation, pain perception, and the body’s response to stress .
Mode of Action
Tianeptine acts as an agonist at the MORs and DORs , meaning it binds to these receptors and activates them . This activation can lead to a variety of cellular responses, including the release of certain neurotransmitters . Tianeptine also enhances the function of D2 and D3 dopamine receptors .
Biochemical Pathways
Upon activation of the MORs and DORs, Tianeptine triggers several biochemical pathways. It activates three separate mitogen-activated protein kinase (MAPK) pathways , namely the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA .
Result of Action
The activation of MORs and DORs by Tianeptine has several molecular and cellular effects. It can lead to neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities . The enhancement of AMPA receptor function can also contribute to these effects .
Safety and Hazards
While specific safety and hazard information for Tianeptine Impurity D is not available, general safety measures for handling Tianeptine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxobenzo[c][2,1]benzothiazepin-11-ylidene)amino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14H,2-4,7,10,13H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEFWMXNBIQQNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NCCCCCCC(=O)O)C3=C(S1(=O)=O)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131206-48-9 |
Source


|
| Record name | 7-(((11RS)-3-Chloro-6-methyldibenzo(c,f)(1,2)thiazepin-11(6H)-ylidene)amino)heptanoic acid S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131206489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(((11RS)-3-CHLORO-6-METHYLDIBENZO(C,F)(1,2)THIAZEPIN-11(6H)-YLIDENE)AMINO)HEPTANOIC ACID S,S-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN59FWZ7KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













